

spectroscopic data of 2,3-Dibromonaphthalene (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 2,3-Dibromonaphthalene

Cat. No.: B089205

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A comprehensive analysis of the spectroscopic data for **2,3-Dibromonaphthalene** is presented for researchers, scientists, and professionals in drug development. This guide details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data of 2,3-Dibromonaphthalene

The structural elucidation of **2,3-Dibromonaphthalene** ($C_{10}H_6Br_2$) relies on a combination of spectroscopic techniques. The following sections provide a summary of the key data obtained from 1H NMR, ^{13}C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

1H NMR Data

While a detailed spectrum with assigned peaks and coupling constants for **2,3-Dibromonaphthalene** is not readily available in the public domain, data for the parent compound, naphthalene, and related bromonaphthalenes can be used for prediction. The protons on the dibrominated ring are expected to be singlets, while the protons on the unsubstituted ring would show a more complex splitting pattern (AA'BB' system).

^{13}C NMR Data

The ^{13}C NMR spectrum provides information on the different carbon environments in the molecule.

Chemical Shift (ppm)	Assignment (Predicted)
~134	C4a, C8a (Quaternary carbons)
~129-130	C1, C4, C5, C8 (CH)
~127-128	C6, C7 (CH)
~122	C2, C3 (C-Br)

Note: The predicted assignments are based on the general chemical shift regions for aromatic and halogenated carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm $^{-1}$)	Vibrational Mode	Intensity
~3050	Aromatic C-H stretch	Medium
~1600, ~1460	Aromatic C=C ring stretch	Medium-Strong
~870	C-H out-of-plane bending	Strong
~750	C-Br stretch	Strong

Note: The values are approximate and can vary based on the sampling method.

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and can provide information about the structure through fragmentation patterns.[\[1\]](#)

m/z	Interpretation
284, 286, 288	$[M]^+$ (Molecular ion peak with characteristic bromine isotope pattern)
205, 207	$[M-Br]^+$
126	$[M-2Br]^+$

The presence of two bromine atoms results in a characteristic isotopic pattern for the molecular ion peak due to the nearly equal natural abundance of ^{79}Br and ^{81}Br isotopes.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra to elucidate the molecular structure of **2,3-Dibromonaphthalene**.

Methodology:

- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of **2,3-Dibromonaphthalene**.[\[2\]](#)
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean vial.[\[2\]](#)[\[3\]](#)
 - Transfer the solution to a 5 mm NMR tube using a pipette, ensuring the liquid height is around 4-5 cm.[\[2\]](#)
- Instrument Parameters (^1H NMR):
 - Spectrometer: 400 MHz or higher field NMR spectrometer.[\[4\]](#)
 - Pulse Sequence: Standard single-pulse experiment.[\[3\]](#)

- Number of Scans: 16 to 64 scans.[3]
- Relaxation Delay: 1-2 seconds.[3]
- Instrument Parameters (^{13}C NMR):
 - Spectrometer: 100 MHz or higher, corresponding to the ^1H frequency.[4]
 - Pulse Sequence: Proton-decoupled pulse sequence.[3]
 - Number of Scans: 1024 or more scans due to the low natural abundance of ^{13}C .[3]
 - Relaxation Delay: 2-5 seconds.[3]
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase correct the spectrum.
 - Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).
 - Integrate the peaks in the ^1H NMR spectrum and analyze the chemical shifts and coupling constants.

Infrared (IR) Spectroscopy

Objective: To identify the characteristic vibrational frequencies of the functional groups in **2,3-Dibromonaphthalene**.

Methodology:

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (1-2 mg) of **2,3-Dibromonaphthalene** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

- Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.
- Data Acquisition:
 - Obtain a background spectrum of the empty sample compartment.[\[5\]](#)
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm^{-1} .
- Data Analysis:
 - Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **2,3-Dibromonaphthalene**.[\[3\]](#)

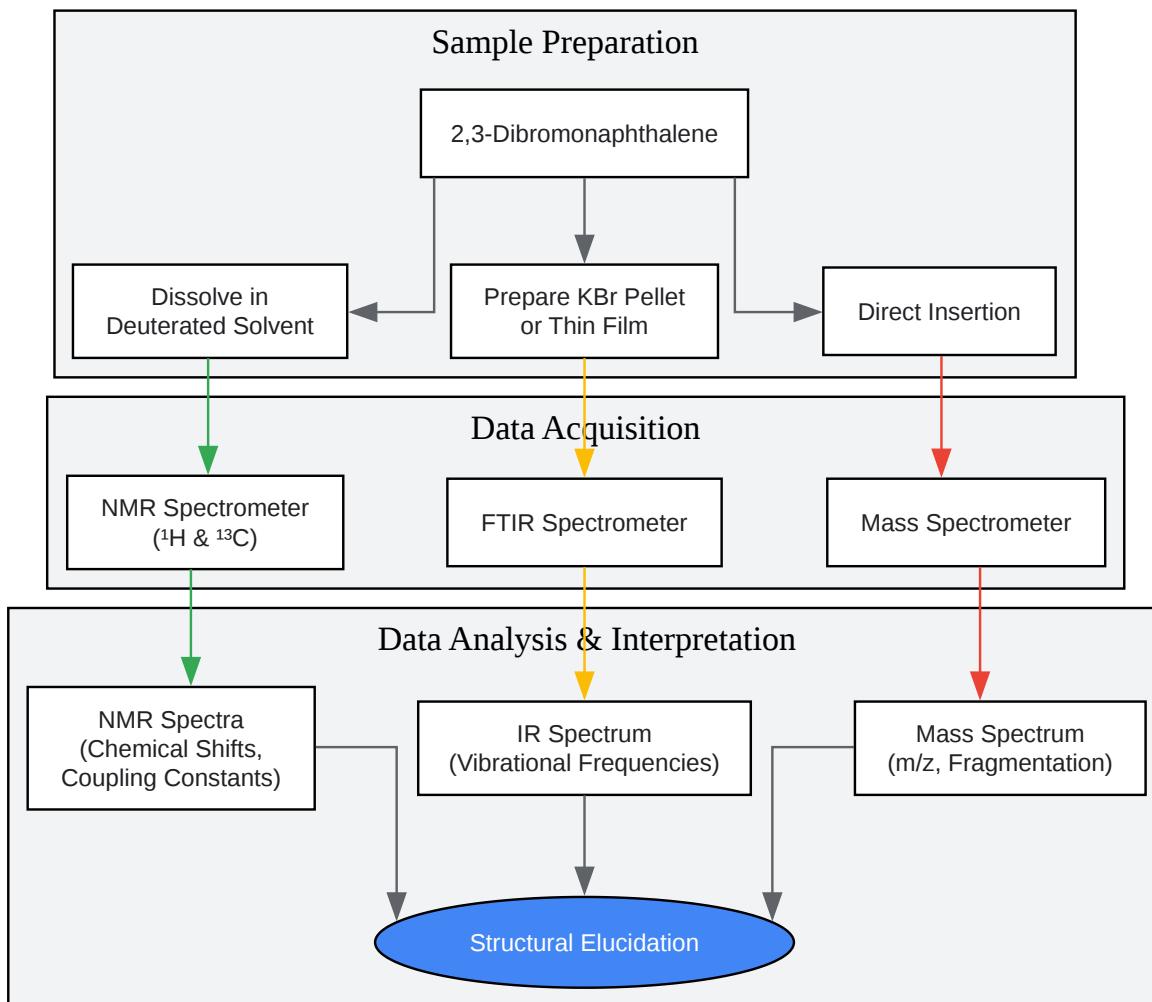
Methodology:

- Sample Preparation and Introduction:
 - Electron Ionization (EI): Introduce a small amount of the solid sample directly into the ion source via a direct insertion probe.
- Instrument Parameters (High-Resolution Mass Spectrometry):
 - Ionization Source: Electron Ionization (EI).[\[1\]](#)
 - Mass Analyzer: Time-of-Flight (TOF) or Orbitrap.
 - Scan Range: m/z 50-500.
 - Resolution: 10,000 or higher to allow for accurate mass measurements.
- Data Analysis:

- Identify the molecular ion peak and analyze its isotopic pattern to confirm the presence of two bromine atoms.
- Analyze the fragmentation pattern to gain further structural information.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2,3-Dibromonaphthalene**.



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Caption: Workflow for Spectroscopic Analysis.

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